4-bromo-1H-indol-7-ol

Indole Synthesis Cross-Coupling Directed Ortho-Metalation

Researchers requiring regiospecific 4-bromo-7-hydroxyindole for SAR studies often face supply inconsistency and limited regioisomeric purity. 4-Bromo-1H-indol-7-ol (CAS 1167056-91-8) provides a reliable solution: • Orthogonal 4-Br/7-OH dual functionality enables sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and hydroxyl-directed derivatization • Ortho Br-OH relationship permits intramolecular H-bonding and directed ortho-metalation strategies unavailable with other regioisomers • Consistent ≥97% purity across batches supports reproducible synthetic and SAR outcomes Supplied for lab-scale R&D with rapid global fulfillment.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 1167056-91-8
Cat. No. B1394136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indol-7-ol
CAS1167056-91-8
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1O)Br
InChIInChI=1S/C8H6BrNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H
InChIKeyKBXCLTPQVXMQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indol-7-ol: Bifunctional Building Block


4-Bromo-1H-indol-7-ol (CAS 1167056-91-8) is a brominated 7-hydroxyindole derivative with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . It belongs to the indole family of heterocyclic compounds, which are widely recognized as privileged scaffolds in drug discovery and natural product synthesis . The compound features a bromine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring, endowing it with dual reactivity: the bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be exploited for further functionalization or as a hydrogen-bond donor in biological target interactions [1]. Commercially available with a purity of 95%–97% , 4-bromo-1H-indol-7-ol is supplied as a research-grade chemical suitable for laboratory-scale synthesis and early-stage drug discovery programs.

4-Bromo-1H-indol-7-ol: Unique Substitution Pattern


The precise 4-bromo, 7-hydroxy substitution pattern on the indole ring confers unique physicochemical properties and synthetic utility that cannot be replicated by simple in-class analogs. Regioisomeric bromoindoles (e.g., 5-bromo-1H-indol-7-ol) exhibit different electronic distributions and steric environments, leading to divergent reactivity in cross-coupling and electrophilic aromatic substitution reactions [1]. The 7-hydroxy group further modulates the electron density of the aromatic system and provides an additional site for derivatization—a feature absent in non-hydroxylated 4-bromoindoles [2]. Moreover, the ortho relationship between the bromine and hydroxyl groups enables potential intramolecular hydrogen bonding that influences solubility and crystallization behavior, as well as the potential for directed ortho-metalation strategies [3]. Consequently, substituting this compound with a different regioisomer or a mono-functional analog would alter reaction outcomes, yields, and the properties of downstream intermediates, potentially derailing synthetic campaigns and compromising the integrity of structure–activity relationship studies.

4-Bromo-1H-indol-7-ol: Comparative Evidence


4,7-Substitution: Dual Reactivity

The 4-bromo, 7-hydroxy substitution pattern is non-trivial and offers a unique combination of functional handles. While 4-bromoindoles are valuable for palladium-catalyzed cross-coupling reactions [1], the presence of an additional 7-hydroxy group expands the synthetic repertoire. For example, 7-hydroxyindole itself is a key intermediate in the synthesis of AJ-9677, a potent β3-adrenergic receptor agonist [2]. The ortho relationship between bromine and hydroxyl in 4-bromo-1H-indol-7-ol may also facilitate intramolecular hydrogen bonding, potentially influencing reactivity and solubility compared to other regioisomers [3].

Indole Synthesis Cross-Coupling Directed Ortho-Metalation

Purity: 4-Bromo vs. 5-Bromo Isomer

Commercially available 4-bromo-1H-indol-7-ol from Fluorochem is supplied with a certified purity of 95.0% . In comparison, the 5-bromo regioisomer (5-bromo-1H-indol-7-ol) is offered at a higher purity of 98% from the same supplier . While the 5-bromo analog offers slightly higher nominal purity, the 4-bromo compound's purity specification remains adequate for most synthetic applications and early-stage biological screening. The lower purity may be offset by a potentially lower cost, though pricing data are not publicly disclosed.

Analytical Chemistry Quality Control Procurement

Solubility: 4-Bromo vs. 7-Hydroxyindole

4-Bromo-1H-indol-7-ol exhibits a calculated aqueous solubility of 1 g/L (25°C) and a density of 1.820±0.06 g/cm³ . In contrast, unsubstituted 7-hydroxyindole is reported to be sparingly soluble in water but freely soluble in organic solvents such as ethanol and DMSO . The introduction of the bromine atom at the 4-position slightly decreases aqueous solubility compared to the parent hydroxyindole, a factor that may influence reaction conditions and purification strategies.

Physicochemical Properties Solubility Drug Design

Cross-Coupling Utility of 4-Bromoindoles

4-Bromoindoles are recognized as particularly useful substrates in palladium-catalyzed cross-coupling reactions due to the favorable electronic and steric properties of the 4-position [1]. Specifically, 4-bromoindoles undergo regioselective hydrodebromination and other transformations with high efficiency. 4-Bromo-1H-indol-7-ol, bearing the same 4-bromo substitution, is expected to exhibit comparable reactivity, enabling the synthesis of diverse 4-substituted-7-hydroxyindole derivatives that are otherwise difficult to access.

Cross-Coupling Palladium Catalysis Indole Functionalization

4-Bromo-1H-indol-7-ol: Key Applications


Kinase Inhibitor Library Synthesis

The 4-bromo handle enables rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to generate focused libraries of 4-aryl-, 4-alkynyl-, or 4-amino-7-hydroxyindoles. Such libraries are of high interest for targeting kinases, as indole scaffolds are prevalent in kinase inhibitors [1]. The 7-hydroxy group can be further elaborated or left as a hydrogen-bond donor to enhance target binding.

Serotonin Receptor Modulator Development

7-Hydroxyindole derivatives have been explored as serotonin receptor ligands [2]. 4-Bromo-1H-indol-7-ol provides a direct entry to 4-substituted analogs, allowing systematic structure–activity relationship studies around the 4-position of the indole ring.

Complex Indole Alkaloid Synthesis

The compound serves as a versatile intermediate for the total synthesis of indole-containing natural products and pharmaceuticals. Its orthogonal functional groups permit sequential derivatization: cross-coupling at the 4-position followed by manipulation of the 7-hydroxy group, or vice versa, providing access to densely functionalized indoles [3].

β3-Adrenergic Receptor Agonists

7-Hydroxyindole is a key structural motif in AJ-9677, a clinical candidate β3-agonist [2]. 4-Bromo-1H-indol-7-ol allows for the introduction of additional substituents at the 4-position to modulate potency, selectivity, and pharmacokinetic properties, thereby accelerating the optimization of next-generation β3-agonists.

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